

An In-depth Technical Guide to Benzyltriphenylphosphonium Bromide (CAS: 1449-46-3)

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Compound of Interest

Compound Name: *Benzyltriphenylphosphonium
bromide*

Cat. No.: B074118

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium bromide, with the CAS number 1449-46-3, is a quaternary phosphonium salt widely utilized in organic synthesis.^[1] It is a white to off-white crystalline powder, recognized for its crucial role as a precursor to a phosphorus ylide in the Wittig reaction.^{[1][2][3]} This reaction is a cornerstone of synthetic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds, particularly in the synthesis of alkenes from aldehydes and ketones.^{[1][4][5]} Its applications are extensive, serving as a vital building block in the creation of pharmaceuticals, agrochemicals, fine chemicals, and other complex organic molecules.^{[2][3][6]} Beyond the Wittig reaction, it also functions as a phase-transfer catalyst and a reactant in various other organic transformations.^{[2][3]}

Physicochemical and Spectroscopic Data

The fundamental properties of **Benzyltriphenylphosphonium bromide** are summarized below. The compound is typically a white crystalline solid, soluble in water, and is known to be hygroscopic.^{[2][6][7]}

Table 1: Physicochemical Properties

Property	Value	References
CAS Number	1449-46-3	[6][8][9]
Molecular Formula	C ₂₅ H ₂₂ BrP	[6][9]
Molecular Weight	433.32 g/mol	[6][8]
Appearance	White to almost white crystalline powder	[7][9][10]
Melting Point	295-298 °C (lit.)	[3][6][7][8]
Solubility	Soluble in water.	[6][7][11]
Sensitivity	Hygroscopic, Moisture sensitive.	[6][7][12]
Storage Temperature	Inert atmosphere, Room Temperature.	[6][7]

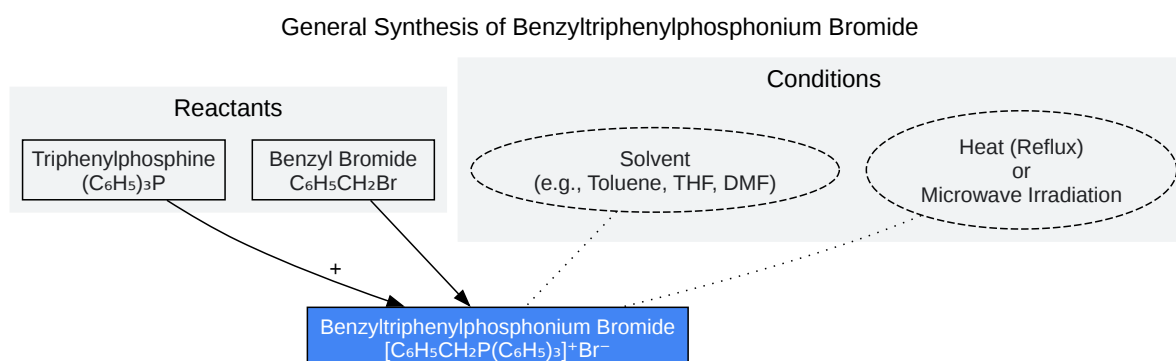
Table 2: Spectroscopic Data

Technique	Data Availability / Key Features	References
¹ H NMR	Spectrum available. A characteristic doublet for the benzylic protons (-CH ₂) appears around δ 5.39 ppm (in CDCl ₃) due to coupling with the phosphorus atom.	[13][14][15][16]
¹³ C NMR	Spectrum available.	[9][14]
FTIR (ATR/KBr)	Spectra available.	[9][14]

Synthesis of Benzyltriphenylphosphonium Bromide

The most common method for synthesizing **Benzyltriphenylphosphonium bromide** is the reaction between triphenylphosphine and benzyl bromide.[1][17] This nucleophilic substitution

reaction is straightforward and can be performed using conventional heating or microwave irradiation to improve yields and reduce reaction times.[13][18]



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Caption: Synthesis of **Benzyltriphenylphosphonium Bromide**.

Experimental Protocols for Synthesis

Protocol 1: Conventional Synthesis via Reflux

This method involves heating the reactants in a suitable solvent.

- **Reactant Preparation:** Dissolve triphenylphosphine (1.0 eq.) and benzyl bromide (1.0-1.04 eq.) in a solvent such as toluene or dimethylformamide (DMF) in a round-bottom flask equipped with a reflux condenser.[7]
- **Reaction:** The reaction mixture is heated to reflux and maintained for 1-2 hours.[7]
- **Isolation:** After reflux, the mixture is cooled to room temperature, which causes the product to precipitate as a white crystalline solid.[7]

- Purification: The solid is collected by filtration, washed with a non-polar solvent like ether to remove any unreacted triphenylphosphine, and then dried under a vacuum.[6][7] This procedure typically yields the product in high purity (e.g., 98%).[7]

Protocol 2: Microwave-Assisted Synthesis

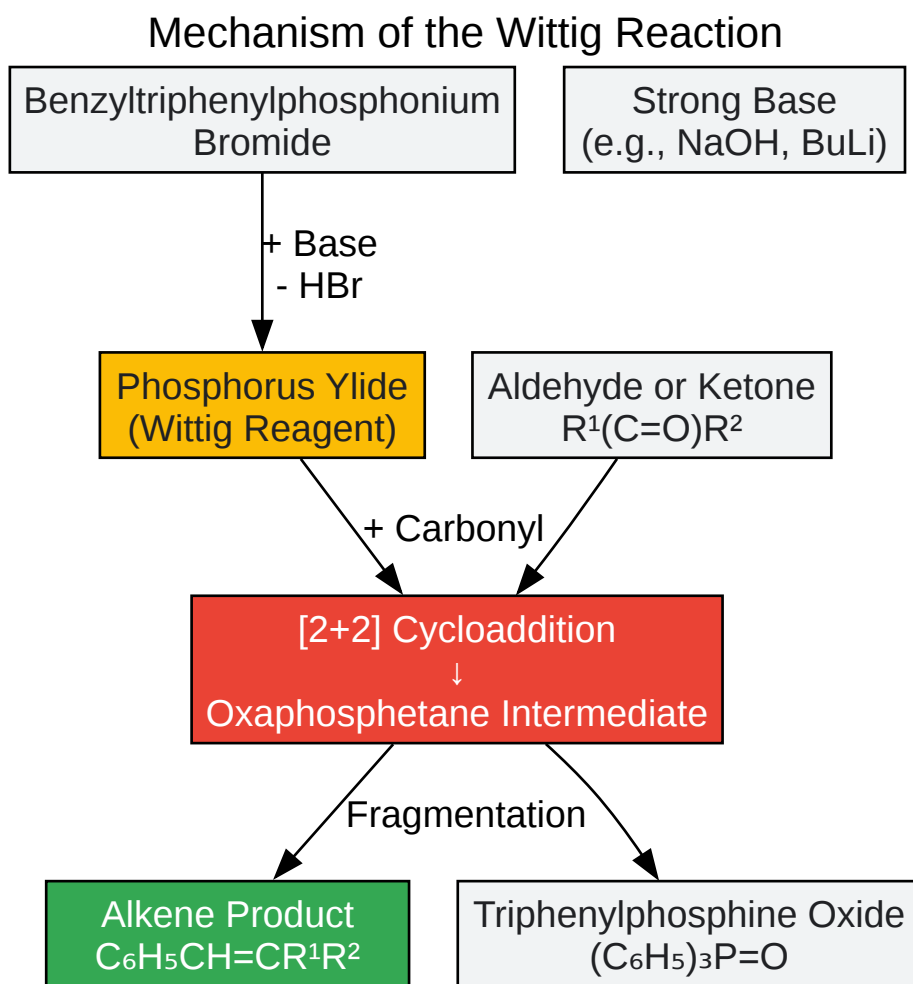
Microwave irradiation offers a more efficient and rapid method for synthesis.[13][18]

- Reactant Preparation: In a carbon-coated quartz ampoule suitable for microwave synthesis, combine triphenylphosphine (e.g., 40 mmol) and benzyl bromide (e.g., 20 mmol) in tetrahydrofuran (THF, e.g., 20 mL).[13][18]
- Microwave Irradiation: Heat the mixture using microwave irradiation at a controlled temperature (e.g., 60 °C) and power (e.g., 800 Watt) for a short duration (e.g., 30 minutes). [13][18]
- Isolation: After the reaction, cool the ampoule and filter the resulting precipitate.[13][18]
- Purification: Recrystallization from a solvent like dichloromethane (CH_2Cl_2) can be performed to obtain the final product with yields often exceeding 95%. [13][18]

Core Application: The Wittig Reaction

The primary application of **Benzyltriphenylphosphonium bromide** is as a precursor for the Wittig reaction, a method for synthesizing alkenes.[1][4][5] The process involves the deprotonation of the phosphonium salt with a strong base to form a phosphorus ylide (also called a phosphorane).[4] This nucleophilic ylide then reacts with an aldehyde or a ketone.[4][5]

The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[4][5][19] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[5]



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Caption: General mechanism of the Wittig reaction.

Experimental Protocol for a Typical Wittig Reaction

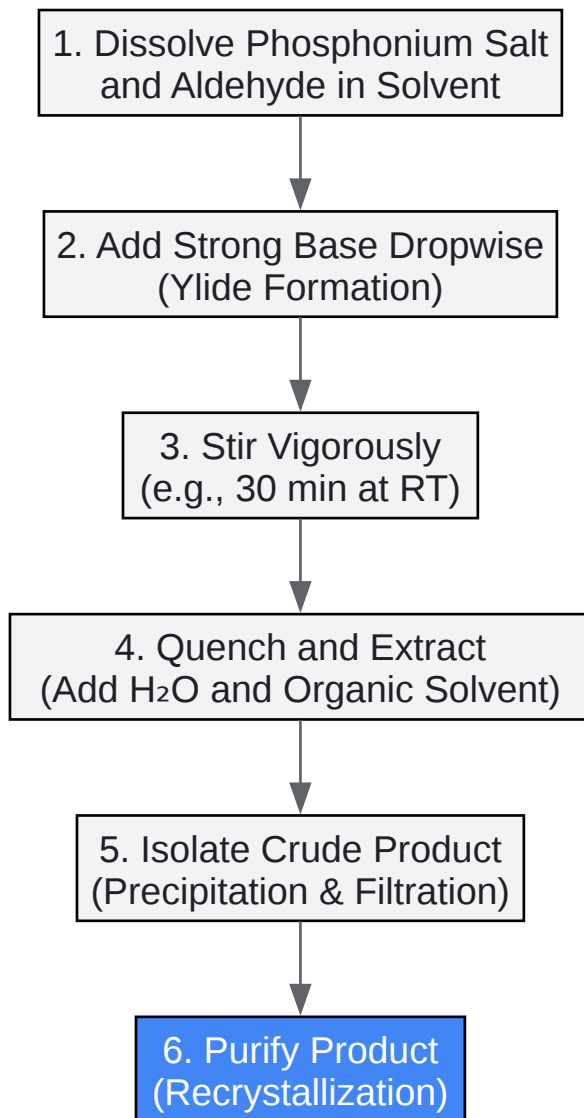
This protocol describes the synthesis of an alkene from an aldehyde using **Benzyltriphenylphosphonium bromide**.

- **Ylide Formation:** In a reaction vessel, dissolve **Benzyltriphenylphosphonium bromide** (1.0 eq.) and the desired aldehyde (e.g., 9-anthraldehyde, 1.0 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF).^{[4][20]}
- **Base Addition:** While stirring vigorously, add a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH), dropwise to the mixture.^{[4][20]} The base deprotonates the

phosphonium salt to form the reactive ylide in situ.

- Reaction: Continue to stir the mixture vigorously at room temperature for at least 30 minutes. A color change is often observed as the reaction progresses.[\[4\]](#)
- Workup and Isolation: After the reaction is complete, add water and an organic solvent to partition the mixture. Separate the organic layer.[\[20\]](#)
- Purification: The crude product is often precipitated by adding a co-solvent (e.g., a 1:1 mixture of 1-propanol/water).[\[4\]](#) The solid product is then collected via vacuum filtration and can be further purified by recrystallization from a suitable solvent (e.g., 1-propanol) to yield the pure alkene.[\[4\]](#)

Experimental Workflow for the Wittig Reaction



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Caption: A typical experimental workflow for the Wittig reaction.

Other Key Applications in Research and Development

Benzyltriphenylphosphonium bromide is a versatile reagent with applications extending beyond the Wittig reaction.^[6]

- **Pharmaceutical Synthesis:** It is a reactant for the asymmetric synthesis of dihydrexidine, a compound relevant to neurological disorder treatments, and for preparing β -amyloid plaque ligands used in Alzheimer's research.[\[6\]](#)[\[7\]](#)
- **Stereoselective Reactions:** The reagent is used in stereoselective azidolysis of vinyl epoxides, enantioselective aziridination, and Friedel-Crafts cyclizations.[\[6\]](#)[\[7\]](#)
- **Biomimetic Synthesis:** It is employed in the iron(III) mediated oxidative dimerization for synthesizing the benzoquinone parvistemin A.[\[6\]](#)[\[7\]](#)
- **Phase-Transfer Catalysis:** It can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates.[\[2\]](#)[\[3\]](#)
- **Materials Science:** The compound is used in the synthesis of specialized materials like ionic liquids and functional polymers.[\[3\]](#)

Safety and Handling

Benzyltriphenylphosphonium bromide is an irritant and requires careful handling in a laboratory setting.[\[21\]](#)[\[22\]](#)

Table 3: Hazard and Precautionary Information

Classification	GHS Code	Description	References
Hazard Statements	H315	Causes skin irritation.	[1][21]
H319	Causes serious eye irritation.	[1][21]	
H335	May cause respiratory irritation.	[1][8]	
Precautionary Statements	P261	Avoid breathing dust.	[22]
P264	Wash skin thoroughly after handling.	[21][22]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[21][22]	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[21]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[22]	

- Handling: Use in a well-ventilated area or under a fume hood.[12][22] Avoid formation of dust and aerosols.[22] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][21]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][22] The compound is hygroscopic and should be protected from moisture.[7][21] Keep under an

inert atmosphere.[7]

- Incompatibilities: Avoid contact with strong oxidizing agents.[12]
- First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[12] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists or if swallowed.
[12]

Conclusion

Benzyltriphenylphosphonium bromide is a foundational reagent in modern organic chemistry. Its primary utility as a stable, easily handled precursor for the Wittig reaction makes it indispensable for the synthesis of alkenes, with profound implications for drug discovery, materials science, and the production of fine chemicals. Its additional roles in phase-transfer catalysis and various stereoselective reactions further underscore its versatility and importance to the research and drug development community. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

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